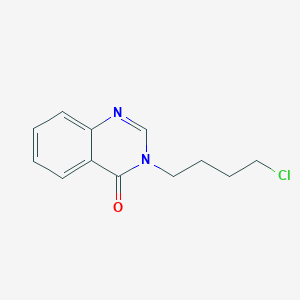![molecular formula C11H5ClN2O2 B15066919 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione CAS No. 61975-71-1](/img/structure/B15066919.png)
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloronaphthalene-1,2-diamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structural features allow it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Bromo-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and applications.
4-Methyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Contains a methyl group instead of chlorine, potentially altering its reactivity and biological interactions.
Uniqueness
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties make it a valuable target for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
61975-71-1 |
|---|---|
Molekularformel |
C11H5ClN2O2 |
Molekulargewicht |
232.62 g/mol |
IUPAC-Name |
4-chloro-5-hydroxybenzo[e]benzimidazol-2-one |
InChI |
InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H |
InChI-Schlüssel |
HHVGEHSOVIDKGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)


![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)






